2,3,4,5,6-Pentabromobenzene-1-thiol
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Overview
Description
2,3,4,5,6-Pentabromobenzene-1-thiol is a brominated aromatic compound with the molecular formula C6HBr5SH. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a thiol group (-SH) at the first position. Brominated compounds like this compound are often used in various industrial applications due to their flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromobenzene-1-thiol typically involves the bromination of benzene derivatives. One common method is the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The thiol group can be introduced through a nucleophilic substitution reaction using thiolating agents like thiourea or hydrogen sulfide (H2S) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentabromobenzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Less brominated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,3,4,5,6-Pentabromobenzene-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a flame retardant in various materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentabromobenzene-1-thiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentabromobenzene: Similar structure but lacks the thiol group.
2,3,4,5,6-Pentabromobenzyl alcohol: Contains a hydroxyl group instead of a thiol group.
Decabromodiphenylethane: Contains two benzene rings with multiple bromine atoms.
Uniqueness
2,3,4,5,6-Pentabromobenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other brominated benzene derivatives .
Properties
CAS No. |
38049-51-3 |
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Molecular Formula |
C6HBr5S |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentabromobenzenethiol |
InChI |
InChI=1S/C6HBr5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H |
InChI Key |
UTLUYJULFYZZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)S |
Origin of Product |
United States |
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